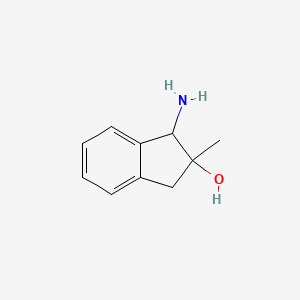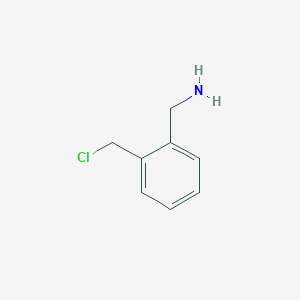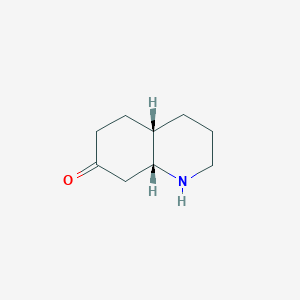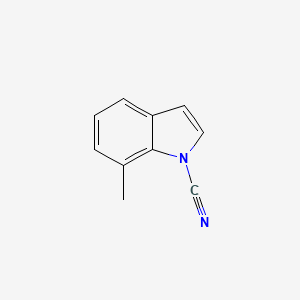
1,3-Dimethyl-1,2-dihydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1,2-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential structural unit for both chemists and biochemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,2-dihydroquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This method typically yields quinoxaline derivatives, including this compound .
Another method involves the reaction of quinoxaline with 1,3-diketones in the presence of hydrochloric acid in dimethylsulfoxide at room temperature. This reaction forms 2-(1,3-dihydroxy-5,5-dimethylcyclohexan-2-ylidene)-1H-1,2-dihydroquinoxaline .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and cost-effectiveness. Green chemistry principles are frequently applied to minimize environmental impact and enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-ones.
Reduction: Reduction reactions can convert quinoxaline derivatives to 1,2,3,4-tetrahydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Quinoxaline-2-ones.
Reduction: 1,2,3,4-Tetrahydroquinoxalines.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1,2-dihydroquinoxaline has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and schizophrenia.
Industry: Utilized in the development of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit d-amino acid oxidase (DAAO), which plays a role in the nervous system . This inhibition can lead to therapeutic effects in conditions such as schizophrenia and neuropathic pain .
Comparación Con Compuestos Similares
1,3-Dimethyl-1,2-dihydroquinoxaline can be compared with other similar compounds, such as:
Quinoxaline: The parent compound with a similar structure but without the methyl groups.
Quinazoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties.
These compounds share some similarities in their chemical behavior and applications but differ in their specific biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1,3-dimethyl-2H-quinoxaline |
InChI |
InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-6H,7H2,1-2H3 |
Clave InChI |
VJWCYPWRJFRQSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)
![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)
![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)

![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)


![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)

